Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate
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Description
Scientific Research Applications
Chemical Interactions and Synthesis
- Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate shows interesting interactions in chemical synthesis. For instance, substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline interacts with substituted 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones to yield various substituted compounds (Bannikova et al., 2005).
Structural Studies
- Structural analysis of derivatives related to this compound has been conducted. The structure of one such derivative was studied using X-ray analysis, ab initio, and DFT calculations, highlighting the conformation in crystalline hydrate state and in water solution (Stoyanova et al., 2010).
Pharmaceutical Synthesis and Biological Evaluation
- A novel class of compounds including derivatives of this compound was synthesized for potential pharmaceutical applications. Among these, certain compounds showed potent inhibitory activity in specific pharmacological assays (Ukita et al., 2001).
Anticancer Activity Studies
- Research into derivatives of this compound has also extended into anticancer studies. One study focused on synthesizing new derivatives and testing their anticancer effect against the breast cancer MCF-7 cell line, showing significant activity for certain compounds (Gaber et al., 2021).
Reaction with N-Heterocycles
- The compound has been used in reactions involving N-heterocycles. For example, pyridine reacts smoothly with certain reagents in the presence of this compound to produce various indolizines and oxazino[2,3-a]isoquinolines (Yavari et al., 2006).
Properties
IUPAC Name |
methyl 1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)15-11-19(10-12-6-4-5-9-18-12)16(20)14-8-3-2-7-13(14)15/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFJNVDKIASVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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